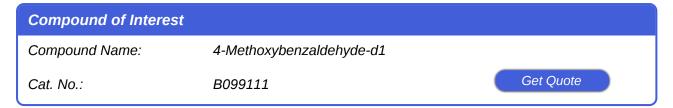


# An In-depth Technical Guide to the Chemical Properties of 4-Methoxybenzaldehyde-d1

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of **4-Methoxybenzaldehyde-d1**, a deuterated analog of 4-Methoxybenzaldehyde. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the application of isotopically labeled compounds. The guide details the physical and chemical properties, spectroscopic data, synthesis, and metabolic fate of **4-Methoxybenzaldehyde-d1**, with a focus on the implications of deuterium substitution.

# **Core Chemical Properties**

**4-Methoxybenzaldehyde-d1**, also known as p-anisaldehyde-d1, is a synthetic aromatic aldehyde in which the hydrogen atom of the formyl group is replaced with its stable isotope, deuterium. This isotopic substitution imparts unique properties that are valuable in various research and development applications, particularly in mechanistic studies and for altering metabolic profiles of parent molecules.

## **Physical and Chemical Properties**

The physical and chemical properties of **4-Methoxybenzaldehyde-d1** are closely related to its non-deuterated counterpart. The primary difference lies in the molecular weight due to the presence of deuterium.



Property	4-Methoxybenzaldehyde- d1	4-Methoxybenzaldehyde
Molecular Formula	C <sub>8</sub> H <sub>7</sub> DO <sub>2</sub>	C <sub>8</sub> H <sub>8</sub> O <sub>2</sub>
Molecular Weight	137.15 g/mol	136.15 g/mol
CAS Number	19486-71-6	123-11-5
Appearance	Colorless to pale yellow liquid	Colorless to pale yellow liquid
Odor	Similar to hawthorn, sweet, floral	Similar to hawthorn, sweet, floral
Boiling Point	248 °C (lit.)	248-249 °C (lit.)
Melting Point	-1 °C (lit.)	-1 °C (lit.)
Density	1.127 g/mL at 25 °C	1.123 g/mL at 20 °C
Refractive Index	Not specified	n20/D 1.573 (lit.)
Solubility	Soluble in ethanol, ether, acetone, chloroform	Insoluble in water; soluble in ethanol, ether, acetone, chloroform
InChI	1S/C8H8O2/c1-10-8-4-2-7(6- 9)3-5-8/h2-6H,1H3/i6D	1S/C8H8O2/c1-10-8-4-2-7(6- 9)3-5-8/h2-6H,1H3
InChI Key	ZRSNZINYAWTAHE- RAMDWTOOSA-N	ZRSNZINYAWTAHE- UHFFFAOYSA-N
SMILES	[2H]C(=O)c1ccc(OC)cc1	O=Cc1ccc(OC)cc1

# **Spectroscopic Data**

The spectroscopic data for **4-Methoxybenzaldehyde-d1** is distinguished from the non-deuterated form primarily by the absence of the aldehyde proton signal in <sup>1</sup>H NMR and the altered fragmentation pattern in mass spectrometry.



Spectroscopic Data	4-Methoxybenzaldehyde- d1 (Predicted/Reported)	4-Methoxybenzaldehyde (Reported)
<sup>1</sup> H NMR	Aromatic protons: $\delta$ 7.85 (d, J=8.8 Hz, 2H), 6.98 (d, J=8.8 Hz, 2H); Methoxy protons: $\delta$ 3.88 (s, 3H). The aldehyde proton signal at ~9.87 ppm is absent.[1]	Aldehyde proton: $\delta$ 9.87 (s, 1H); Aromatic protons: $\delta$ 7.85 (d, J=8.8 Hz, 2H), 6.98 (d, J=8.8 Hz, 2H); Methoxy protons: $\delta$ 3.88 (s, 3H).[1]
<sup>13</sup> C NMR	Aldehyde carbon: $\delta \sim 190$ (triplet, J(C,D) $\approx 25\text{-}30$ Hz); Aromatic and methoxy carbons similar to non-deuterated form: $\delta$ 164.6, 131.9, 130.2, 114.2, 55.6.	Aldehyde carbon: $\delta$ 190.7; Aromatic carbons: $\delta$ 164.6, 131.9, 130.2, 114.2; Methoxy carbon: $\delta$ 55.6.
Mass Spectrometry (EI)	Molecular Ion (M+): m/z 137. Key fragments: m/z 136 (loss of D), m/z 108 (loss of -CDO), m/z 94, m/z 78.	Molecular Ion (M+): m/z 136. Key fragments: m/z 135 (loss of H), m/z 107 (loss of -CHO), m/z 92, m/z 77.[2]
FTIR	C-D stretch of aldehyde: ~2100-2200 cm <sup>-1</sup> (weak); C=O stretch: ~1685 cm <sup>-1</sup> ; C-O-C stretch: ~1250 cm <sup>-1</sup> ; Aromatic C-H stretch: ~3000-3100 cm <sup>-1</sup> .	C-H stretch of aldehyde: ~2720 and 2820 cm <sup>-1</sup> ; C=O stretch: ~1685 cm <sup>-1</sup> ; C-O-C stretch: ~1250 cm <sup>-1</sup> ; Aromatic C-H stretch: ~3000-3100 cm <sup>-1</sup> .

# **Experimental Protocols**

This section provides detailed methodologies for the synthesis of **4-Methoxybenzaldehyde-d1** and its characterization using various analytical techniques.

## Synthesis of 4-Methoxybenzaldehyde-d1

A modern and efficient method for the formyl-selective deuteration of aldehydes utilizes a synergistic combination of photoredox and organic catalysis with D<sub>2</sub>O as the deuterium source. [3][4]

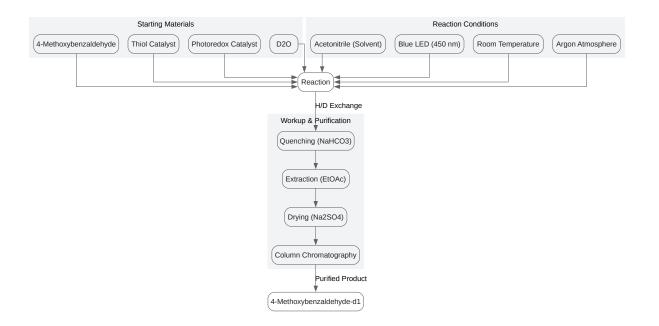


Reaction: Formyl-selective H/D exchange.

#### Procedure:

- To an oven-dried 10 mL Schlenk tube, add 4-methoxybenzaldehyde (0.3 mmol, 1.0 equiv), a thiol catalyst (e.g., 2-mercaptobenzoic acid, 0.06 mmol, 0.2 equiv), and a photoredox catalyst (e.g., a polyoxometalate, 0.003 mmol, 0.01 equiv).
- Evacuate and backfill the tube with argon three times.
- Add D<sub>2</sub>O (1.5 mmol, 5.0 equiv) and a suitable organic solvent (e.g., 1.5 mL of acetonitrile).
- Stir the reaction mixture at room temperature under irradiation with blue LEDs (450 nm).
- Monitor the reaction progress by <sup>1</sup>H NMR by observing the disappearance of the aldehyde proton signal.
- Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
- Extract the product with ethyl acetate (3 x 10 mL).
- Combine the organic layers, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford **4-Methoxybenzaldehyde-d1**.





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Synthesis Workflow for 4-Methoxybenzaldehyde-d1



## **Analytical Characterization**

Objective: To determine the purity and confirm the isotopic enrichment of **4-Methoxybenzaldehyde-d1**.

#### Procedure:

- Sample Preparation:
  - Accurately weigh approximately 10-20 mg of the 4-Methoxybenzaldehyde-d1 sample into an NMR tube.
  - Accurately weigh and add a suitable internal standard (e.g., maleic acid, with a known purity) to the same NMR tube.
  - Add a precise volume (e.g., 0.6 mL) of a deuterated solvent (e.g., CDCl₃) to the NMR tube.
  - Cap the tube and vortex to ensure complete dissolution.
- · Data Acquisition:
  - Acquire a quantitative <sup>1</sup>H NMR spectrum.
  - Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T<sub>1</sub> of the protons of interest to allow for full relaxation.
  - Use a 90° pulse angle.
  - Acquire a sufficient number of scans to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.
- Data Processing and Analysis:
  - Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.



- Integrate a well-resolved signal of the analyte (e.g., the aromatic protons) and a signal of the internal standard.
- Calculate the purity of the analyte using the following equation: Purity (%) = (I\_analyte / I\_std) \* (N\_std / N\_analyte) \* (MW\_analyte / MW\_std) \* (m\_std / m\_analyte) \* P\_std where I is the integral value, N is the number of protons for the integrated signal, MW is the molecular weight, m is the mass, and P is the purity of the standard.
- Confirm the absence of the aldehyde proton signal around 9.87 ppm to verify high isotopic enrichment.

Objective: To confirm the molecular formula and analyze the fragmentation pattern of **4-Methoxybenzaldehyde-d1**.

#### Procedure:

- Sample Preparation:
  - Prepare a dilute solution of 4-Methoxybenzaldehyde-d1 (e.g., 1 μg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Data Acquisition:
  - Infuse the sample solution into the mass spectrometer via direct injection or through a chromatographic system (e.g., GC-MS or LC-MS).
  - Use a soft ionization technique such as Electrospray Ionization (ESI) or a harder technique like Electron Ionization (EI) to generate ions.
  - Acquire the mass spectrum in a high-resolution mode (e.g., on an Orbitrap or TOF instrument) to obtain accurate mass measurements.
- Data Analysis:
  - Determine the accurate mass of the molecular ion ([M]<sup>+</sup> or [M+H]<sup>+</sup>) and compare it with the theoretical exact mass of C<sub>8</sub>H<sub>7</sub>DO<sub>2</sub>.



 Analyze the fragmentation pattern to identify characteristic fragment ions. For EI, expect to see the molecular ion at m/z 137, and key fragments corresponding to the loss of deuterium (m/z 136) and the deuterated formyl group (m/z 108).

Objective: To identify the functional groups present in **4-Methoxybenzaldehyde-d1**, particularly the C-D and C=O stretching vibrations.

#### Procedure:

- Sample Preparation:
  - Place a small drop of the neat liquid 4-Methoxybenzaldehyde-d1 directly onto the ATR crystal.
- Data Acquisition:
  - Record a background spectrum of the clean, empty ATR crystal.
  - Acquire the sample spectrum over a range of 4000-400 cm<sup>-1</sup>.
  - Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Analysis:
  - Identify the characteristic absorption bands. Look for the C-D stretching vibration of the aldehyde group around 2100-2200 cm<sup>-1</sup>, the C=O stretching vibration around 1685 cm<sup>-1</sup>, and the C-O-C stretching of the methoxy group around 1250 cm<sup>-1</sup>. The characteristic C-H stretching vibrations of the aldehyde at ~2720 and 2820 cm<sup>-1</sup> should be absent or significantly diminished.

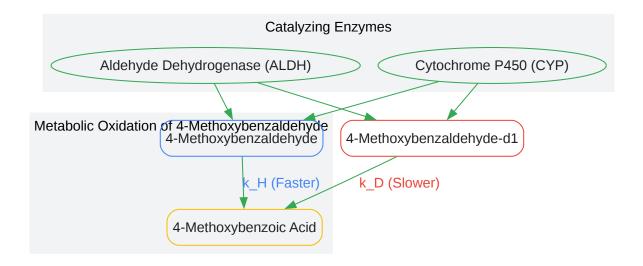
# Relevance in Drug Development: The Kinetic Isotope Effect

The primary rationale for using deuterated compounds like **4-Methoxybenzaldehyde-d1** in drug development is to leverage the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, and therefore, reactions that involve the cleavage of this bond as the rate-determining step will proceed more slowly for the deuterated compound.[5]



### Metabolic Pathway of 4-Methoxybenzaldehyde

4-Methoxybenzaldehyde is primarily metabolized in vivo through oxidation of the aldehyde group to a carboxylic acid, forming 4-methoxybenzoic acid. This reaction is catalyzed by aldehyde dehydrogenase (ALDH) enzymes.[6][7] Cytochrome P450 (CYP) enzymes can also be involved in the metabolism of aromatic aldehydes.[8][9]



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#### Metabolic Pathway and the Kinetic Isotope Effect

As depicted in the diagram, the oxidation of the aldehyde is the primary metabolic route. By replacing the formyl hydrogen with deuterium, the rate of this oxidation (k\_D) is significantly reduced compared to the non-deuterated compound (k\_H). This has several potential benefits in drug development:

- Increased Half-Life: A slower rate of metabolism can lead to a longer plasma half-life of a drug, potentially allowing for less frequent dosing.[10]
- Reduced Peak Plasma Concentrations: Slower metabolism can lead to lower and more sustained plasma concentrations, which may reduce dose-dependent side effects.



- Altered Metabolite Profile: By slowing down one metabolic pathway, other metabolic routes
  may become more prominent, which can be advantageous if the primary metabolite is
  associated with toxicity.
- Improved Bioavailability: For drugs that undergo significant first-pass metabolism in the liver, deuteration at the metabolic "soft spot" can increase oral bioavailability.
- **4-Methoxybenzaldehyde-d1** serves as a valuable tool for studying these principles. It can be used as an internal standard in pharmacokinetic studies of 4-Methoxybenzaldehyde or as a building block in the synthesis of more complex deuterated drug candidates.[11]

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